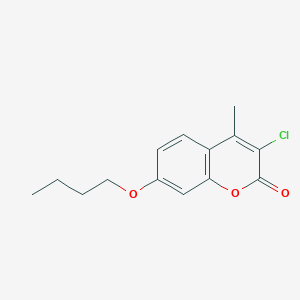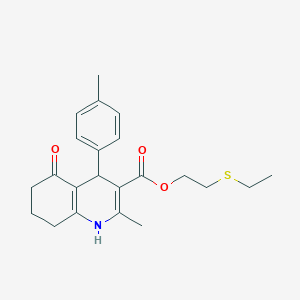![molecular formula C20H19N3O3S B5163576 N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 5797-20-6](/img/structure/B5163576.png)
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of various other proteins. By inhibiting Hsp90, this compound disrupts the function of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some toxicity to normal cells, and its efficacy may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several future directions for the study of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, there is a need for further studies to optimize the synthesis method of this compound and to develop more potent analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitroaniline with p-toluenesulfonyl chloride to form 4-nitro-N-(p-toluenesulfonyl)aniline. This is then reacted with 4-aminophenylamine to form 4-{[(4-aminophenyl)amino]sulfonyl}aniline. Finally, this compound is reacted with acetic anhydride to form this compound.
Propiedades
IUPAC Name |
N-[4-[(4-anilinophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(24)21-17-11-13-20(14-12-17)27(25,26)23-19-9-7-18(8-10-19)22-16-5-3-2-4-6-16/h2-14,22-23H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUPALYKLLNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386697 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5797-20-6 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)


![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)



![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
